1-Bromo-2-nitrobenceno

Descripción general

Descripción

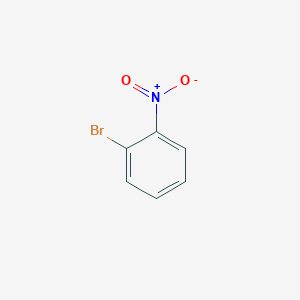

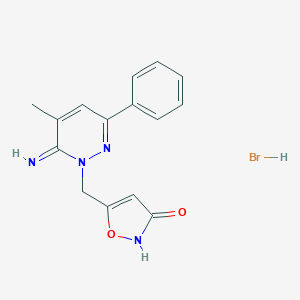

1-Bromo-2-nitrobenzene, a compound known for its applications in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials, is synthesized from bromobenzene by nitration in water, achieving yields up to 94.8% with product purity higher than 99.0%. The structure of the target product has been characterized by IR and NMR spectrometry, marking its importance in various chemical syntheses and applications (Xuan et al., 2010).

Synthesis Analysis

The synthesis of 1-Bromo-2-nitrobenzene involves strategic nitration processes that result in high yields and purities. These processes leverage the reactivity of bromobenzene as a starting material, undergoing nitration in water to produce the desired compound efficiently and with high purity, as demonstrated in the synthesis where the yield reached 94.8% and the product purity exceeded 99.0% (Xuan et al., 2010).

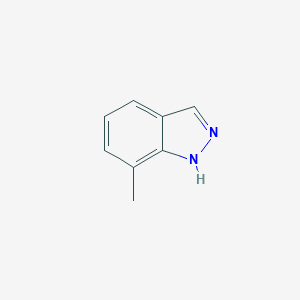

Molecular Structure Analysis

The structure of 1-Bromo-2-nitrobenzene is meticulously characterized using IR and NMR spectrometry, providing a detailed understanding of its molecular composition. These analytical techniques confirm the specific arrangement of bromo and nitro groups on the benzene ring, which is pivotal for its reactivity and application in further chemical syntheses (Xuan et al., 2010).

Aplicaciones Científicas De Investigación

Síntesis Orgánica

1-Bromo-2-nitrobenceno: es un compuesto versátil en química orgánica, a menudo utilizado como intermedio en la síntesis de diversas moléculas orgánicas. Su capacidad para sufrir reacciones como el acoplamiento cruzado catalizado por paladio lo hace valioso para la construcción de compuestos aromáticos complejos .

Preparación de Derivados del Ácido Antranílico

Este compuesto reacciona con ácido 2-metilamino-benzoico para producir ácido N-metil-N-(2-nitro-fenil)-antranílico. Tales reacciones son significativas en la síntesis de tintes, pigmentos y productos farmacéuticos .

Síntesis de Éteres Difenílicos

This compound: se utiliza para preparar 4-metoxi-2′-nitrodifenil éter y 1-metoxi-3,5-bis-(2-nitro-fenoxi)benceno. Estos éteres tienen aplicaciones en ciencia de materiales e investigación farmacéutica debido a sus propiedades estructurales y electrónicas únicas .

Reacciones de Acoplamiento Cruzado de Ullmann

El compuesto es un sustrato para las reacciones de acoplamiento cruzado de Ullmann, que se utilizan para crear estructuras biarílicas mediante el acoplamiento de haluros de arilo. Esto es crucial para el desarrollo de nuevos materiales e ingredientes farmacéuticos activos .

Síntesis de Compuestos Nitroaromáticos

Los compuestos nitroaromáticos son esenciales en la producción de agroquímicos, tintes y explosivosThis compound sirve como material de partida para la síntesis de estos compuestos, que tienen importantes aplicaciones industriales .

Investigación en Química Medicinal

En química medicinal, This compound está involucrado en la síntesis de diversas moléculas biológicamente activas. Es particularmente útil para crear compuestos con posibles efectos terapéuticos contra diversas enfermedades .

Aplicaciones en Ciencia de Materiales

Las propiedades electrónicas de This compound lo convierten en un candidato para el desarrollo de nuevos materiales con funciones ópticas o electrónicas específicas, que pueden utilizarse en tecnologías avanzadas .

Estudios Ambientales

This compound: puede utilizarse como compuesto modelo en estudios ambientales para comprender el comportamiento y la transformación de los contaminantes nitroaromáticos en el ecosistema .

Mecanismo De Acción

Target of Action

1-Bromo-2-nitrobenzene is an organic compound that primarily targets the benzene ring in chemical reactions . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical properties and reactivity.

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

1-Bromo-2-nitrobenzene is involved in the Ullmann cross-coupling reaction . This reaction is a palladium-mediated process that allows the compound to react with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .

Pharmacokinetics

It’s known that the compound has a melting point of 40-42 °c and a boiling point of 261 °c . It’s insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of 1-Bromo-2-nitrobenzene’s action is the formation of substituted benzene rings . These rings can be used as building blocks in the synthesis of more complex organic compounds.

Action Environment

The action of 1-Bromo-2-nitrobenzene can be influenced by environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . It’s also incompatible with strong oxidizing agents . Moreover, it’s important to avoid contact with skin and eyes, and to avoid breathing its dust, mist, or vapors .

Safety and Hazards

1-Bromo-2-nitrobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that 1-Bromo-2-nitrobenzene can undergo palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .

Molecular Mechanism

The molecular mechanism of 1-Bromo-2-nitrobenzene involves its participation in palladium-mediated Ullmann cross-coupling reactions . In these reactions, 1-Bromo-2-nitrobenzene forms a sigma-bond with the electrophile, generating a positively charged intermediate. This intermediate then loses a proton to form a substituted benzene ring .

Temporal Effects in Laboratory Settings

It is known that 1-Bromo-2-nitrobenzene has a melting point of about 40-43 degrees Celsius and a boiling point of about 261 degrees Celsius .

Metabolic Pathways

It is known that 1-Bromo-2-nitrobenzene can participate in palladium-mediated Ullmann cross-coupling reactions .

Propiedades

IUPAC Name |

1-bromo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPVVAKYSXQCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060364 | |

| Record name | o-Bromonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [Alfa Aesar MSDS] | |

| Record name | 2-Bromonitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00989 [mmHg] | |

| Record name | 2-Bromonitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

577-19-5 | |

| Record name | 1-Bromo-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bromonitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Bromonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP2NF456XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)

![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)

![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)